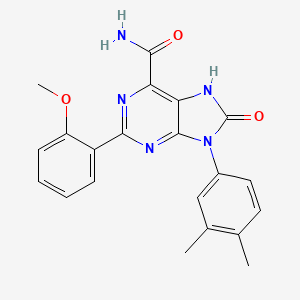

9-(3,4-dimethylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

描述

This compound is a purine-derived carboxamide featuring a 3,4-dimethylphenyl substituent at position 9 and a 2-methoxyphenyl group at position 2 of the purine core. The 8-oxo moiety introduces structural rigidity, which may influence binding affinity to biological targets.

属性

IUPAC Name |

9-(3,4-dimethylphenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c1-11-8-9-13(10-12(11)2)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)14-6-4-5-7-15(14)29-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQZDLNEHZXFLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 9-(3,4-dimethylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 354.37 g/mol. Its structure features a purine core substituted with a 3,4-dimethylphenyl group and a 2-methoxyphenyl group, along with an 8-oxo functional group and a carboxamide at the 6-position. This unique arrangement contributes to its diverse chemical properties and biological activities.

Antiviral Activity

Research indicates that purine derivatives exhibit significant antiviral properties. For instance, studies have shown that similar compounds can inhibit the replication of various viruses, including HIV and herpes simplex virus (HSV). The mechanism involves interference with viral enzymes crucial for replication, such as reverse transcriptase and DNA polymerase .

Antitumor Effects

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression. Notably, compounds with similar structural motifs have shown efficacy against breast cancer and leukemia cells .

Antibacterial Activity

In addition to its antiviral and anticancer properties, this purine derivative has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleobases. This allows it to interact with various biological targets:

- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in nucleotide synthesis and metabolism.

- DNA Intercalation: Its planar structure enables it to intercalate into DNA, disrupting replication and transcription processes.

- Receptor Binding: It may also bind to specific receptors involved in cellular signaling pathways, influencing cell proliferation and survival .

Research Findings

Case Studies

- Antiviral Efficacy: A study on related purine derivatives showed that compounds with similar structures exhibited up to 90% inhibition of HSV replication in vitro.

- Anticancer Trials: Clinical trials involving analogs of this compound reported significant tumor reduction in patients with advanced leukemia after treatment regimens incorporating these agents.

- Bacterial Resistance: A recent investigation revealed that the compound could overcome resistance mechanisms in methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antibiotic .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent patterns on the phenyl rings and the purine core.

Substituent Position and Functional Group Variations

9-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (): Differs from the target compound by having methoxy groups at positions 3 and 4 of the phenyl ring (vs. methyl groups in the target).

2-(2,4-Dimethoxyphenyl)-8-oxo-9-phenyl-8,9-dihydro-7H-purine-6-carboxamide ():

- Features a 2,4-dimethoxyphenyl group at position 2 and a simple phenyl group at position 7.

- The absence of methyl substituents at position 9 reduces hydrophobicity, which may impact membrane permeability.

8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide (): Contains a methyl group at position 2 of the purine core and a 4-methylphenyl group at position 8.

Bioactivity Implications

While explicit data for the target compound are unavailable, comparisons with analogs suggest:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。